



Application Note: GC-MS Analysis of N-Methylmescaline and its Metabolites

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
Cat. No.:	B1201431	Get Quote

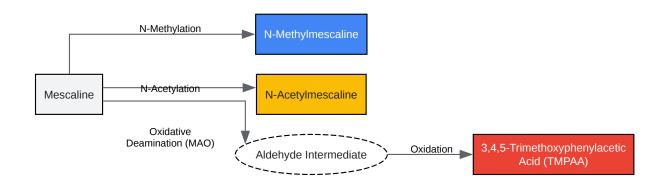
Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methylmescaline is a phenethylamine alkaloid and a derivative of the classic psychedelic, mescaline. It occurs naturally in various cacti, most notably peyote (Lophophora williamsii) and Pachycereus pringlei[1][2]. The analysis of N-Methylmescaline and its related metabolites is crucial in forensic toxicology, ethnobotanical studies, and in understanding the pharmacology of psychedelic compounds[3][4]. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of such compounds in complex biological matrices[5].

This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of N-Methylmescaline. It includes expected mass spectral data and a general workflow for researchers.

Metabolic Pathway N-Methylmescaline is structurally and metabolically related to mescaline. The primary metabolic routes for mescaline involve oxidative deamination by monoamine oxidase (MAO), O-demethylation, and N-acetylation[6]. The major metabolite is typically 3,4,5-trimethoxyphenylacetic acid (TMPAA)[6][7]. Other metabolites include N-acetylmescaline and various hydroxylated conjugates[7][8]. N-Methylmescaline represents the N-methylation product of the parent compound, mescaline.





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Metabolic relationship of Mescaline and its key metabolites.

Principle of Analysis

GC-MS separates chemical mixtures based on the components' volatility and interaction with a stationary phase, followed by ionization and detection based on mass-to-charge ratio[9]. For polar compounds like N-Methylmescaline, which contain an active secondary amine group, chemical derivatization is necessary to improve thermal stability and volatility, leading to better chromatographic resolution and peak shape[5][10]. Trimethylsilylation (TMS) is a common derivatization technique where active hydrogens on amine or hydroxyl groups are replaced by a TMS group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][11].

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a generalized procedure for extracting phenethylamines from a biological matrix.

Alkalinization: To 1 mL of urine sample, add 100 μL of an appropriate internal standard.
 Adjust the pH to 9-10 using a suitable base (e.g., 1M NaOH or concentrated ammonium hydroxide).



- Extraction: Add 3 mL of a non-polar organic solvent such as butyl chloride or a mixture of isopropanol/ethyl acetate[5]. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
- Collection: Carefully transfer the upper organic layer to a clean glass tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization: Trimethylsilylation

- Reagent Preparation: Prepare a derivatization cocktail. A common reagent is MSTFA, often with 1% Trimethylchlorosilane (TMCS) to act as a catalyst.
- Reaction: To the dried sample extract, add 50 μ L of MSTFA (with 1% TMCS) and 50 μ L of a solvent like pyridine or acetonitrile.
- Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion[9].
- Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and may require optimization based on the specific instrument and column used.

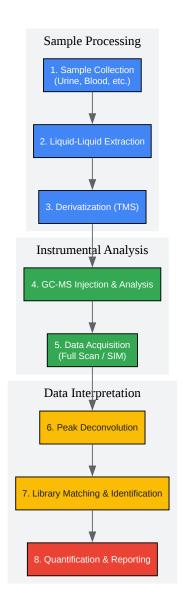


Parameter	Setting	Reference
Gas Chromatograph	Agilent 7890A or equivalent	
Injector	Splitless mode, 250°C	[2]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min	
GC Column	30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., HP-5MS, DB-5MS)	
Oven Program	Initial temp 150°C, ramp at 4°C/min to 280°C, hold for 20 minutes	[2]
Mass Spectrometer	Agilent 5975C or equivalent	
Ionization Mode	Electron Ionization (EI) at 70 eV	[4]
Source Temperature	230°C	[2]
Quadrupole Temp	150°C	[2]
Scan Range	40 - 550 amu	
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification	_

Analytical Workflow

The overall analytical process follows a standardized sequence from sample receipt to final data interpretation. Proper quality control samples, including blanks, calibrators, and controls, should be processed with each batch to ensure data integrity.





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General workflow for GC-MS analysis of N-Methylmescaline.

Results and Data Presentation

Identification of N-Methylmescaline is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum is the result of the molecule fragmenting in a predictable pattern upon electron ionization.

Quantitative Data for N-Methylmescaline



The following table summarizes key identification and quantitative parameters for N-Methylmescaline. The mass fragments are for the underivatized compound as found in spectral libraries. The TMS-derivatized compound will have a different molecular weight and fragmentation pattern.

Parameter	Value	Source
Chemical Formula	C12H19NO3	[12]
Molecular Weight	225.28 g/mol	[12]
Kovats Retention Index	1700, 1692.7 (Standard non- polar column)	[12]

Mass Spectral Data (Underivatized)

The primary fragmentation of phenethylamines occurs via alpha-cleavage (benzylic cleavage) next to the nitrogen atom. For N-Methylmescaline, this results in a characteristic base peak.

m/z	Relative Intensity	Proposed Fragment
182	High	[M - C₂H₅N]+, loss of the ethyl- methylamine side chain
167	Moderate	[M - C₂H₅N - CH₃] ⁺ , subsequent loss of a methyl radical
58	High	[CH ₂ =N ⁺ H(CH ₃)] ⁺ , the nitrogen-containing side chain

Note: The mass spectrum of the TMS-derivatized compound will show a molecular ion corresponding to the increased mass and different fragmentation patterns.

Conclusion

The protocol described provides a robust and reliable method for the analysis of N-Methylmescaline using GC-MS. Proper sample preparation, including liquid-liquid extraction and chemical derivatization, is critical for achieving the sensitivity and chromatographic



performance required for trace-level detection in biological samples. The combination of retention time and mass spectral data allows for confident identification and quantification, making this method suitable for forensic, clinical, and research applications.

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